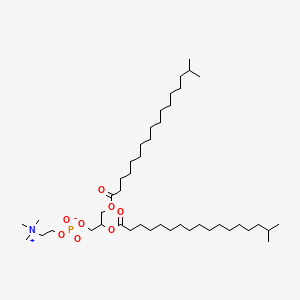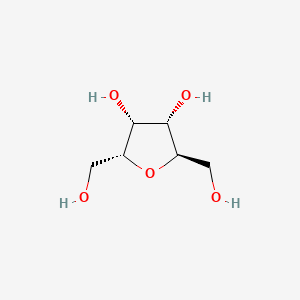
2-Chloro-1,3,5-triazine
Übersicht
Beschreibung
2-Chloro-1,3,5-triazine is a derivative of the 1,3,5-triazine structure, a six-membered heterocycle with symmetrically located nitrogen atoms . It is a stable, yet highly reactive, peptide coupling agent. It is reported as a useful coupling reagent for the purification of peptides .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives can be easily prepared from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . Using microwave irradiation gives the desired products in less time, good yield, and higher purity .
Molecular Structure Analysis
The optimized geometry and vibrational frequencies of 1,3,5-triazine derivatives have been computed using density functional theory (DFT) method . The calculated frontier molecular orbitals have affirmed the charge transfer interaction takes place within the molecules .
Chemical Reactions Analysis
The biodegradation pathways regarding the microbial degradation of triazine derivatives are presented as well as modification mechanisms of the compounds in plants capable of tolerating their action . The process has been shown to lead to the formation of 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) as the final product of the degradation process .
Physical and Chemical Properties Analysis
This compound is a crystalline solid that appears as white in color. It is insoluble in water but soluble in organic solvents such as ethanol and acetone . Depending on the functional group introduced, the melting point of these 1,3,5-triazine derivatives ranged from 43 °C to 190 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
2-Chloro-1,3,5-triazine derivatives, due to their unique structure, are central in various synthetic applications. Their reactivity has been explored in cross-coupling processes with various organometallic reagents, forming new carbon-carbon bonds on the heteroaromatic ring. These reactions yield 2-alkyl-4,6-dimethoxy-1,3,5-triazines, demonstrating the versatility of this compound in synthetic chemistry (Samaritani et al., 2005).
Applications in Material Chemistry
1,3,5-Triazines, including 2-chloro derivatives, find significant application in material chemistry. They are recognized for their role as chelating agents and can be used in the development of liquid crystals, metal complexes, and hydrogenation catalysts. Their ease of manipulation and the affordability of starting materials make them an ideal scaffold for creating combinatorial libraries in material science (Giacomelli & Porcheddu, 2008).
Catalysis and Polymer Chemistry
Triazine derivatives, including those based on this compound, are used in catalysis and polymer chemistry. The structural symmetry and functionalizability of the triazine core render it a powerful scaffold for the generation of molecular libraries, useful in diverse industrial applications (Banerjee et al., 2013).
Gas Adsorption and Separation
1,3,5-Triazine-based microporous polymers have shown high carbon dioxide uptake, making them promising materials for applications in gas adsorption and separation. Their synthesis involves the use of 2,4,6-trichloro-1,3,5-triazine and demonstrates the potential of chloro-triazine derivatives in environmental applications, particularly in capturing greenhouse gases (Lim et al., 2012).
Environmental Chemistry
This compound derivatives are also studied in environmental chemistry, particularly in understanding the fate and transport of chlorine-containing pesticides. Computational chemistry methods have been used to predict the hydrolysis trends of 2-chloro-s-triazines, which is essential for evaluating their environmental impact and degradation pathways (Sawunyama & Bailey, 2002).
Wirkmechanismus
Safety and Hazards
2-Chloro-1,3,5-triazine is classified as causing severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, ensure adequate ventilation, and use personal protective equipment as required .
Zukünftige Richtungen
The future development of 1,3,5-triazine-based functional materials is undoubtedly related to the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials as well as ones for energy storage .
Eigenschaften
IUPAC Name |
2-chloro-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSVYUUXJSMGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210524 | |
| Record name | 2-Chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6153-86-2 | |
| Record name | s-Triazine, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S,E)-2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetic acid](/img/structure/B1239385.png)

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1239389.png)

![N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1239391.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1239393.png)
